molecular formula C13H11BrO B11852893 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one CAS No. 62244-81-9

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11852893
CAS No.: 62244-81-9
M. Wt: 263.13 g/mol
InChI Key: UYZKBDOVBQHHHV-UHFFFAOYSA-N
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Description

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H11BrO. It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-methylnaphthalen-2-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone is unique due to the presence of both the bromine atom and the methyl-substituted naphthalene ring.

Properties

CAS No.

62244-81-9

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H11BrO/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-7H,8H2,1H3

InChI Key

UYZKBDOVBQHHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr

Origin of Product

United States

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